Methyl 4-(benzyloxy)-3-bromobenzoate
Description
Methyl 4-(benzyloxy)-3-bromobenzoate is an aromatic ester derivative characterized by a bromine atom at the 3-position and a benzyloxy group at the 4-position of the benzene ring, with a methyl ester functional group at the carboxyl position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structural features—specifically the electron-withdrawing bromine atom and the bulky benzyloxy group—influence its reactivity in substitution and coupling reactions.
The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at the ortho and para positions, while the benzyloxy group provides steric hindrance, directing reactions to specific sites. The methyl ester group improves solubility in organic solvents, facilitating purification and handling.
Properties
CAS No. |
176240-84-9 |
|---|---|
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
methyl 3-bromo-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
PYDCHQSFLBMHLD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-(benzyloxy)-3-bromobenzoate can be compared to several analogs, as outlined below:
Table 1: Key Properties of this compound and Analogous Compounds
Key Comparisons :
Reactivity and Steric Effects :
- The benzyloxy group in this compound imposes greater steric hindrance compared to methoxy (e.g., Methyl 4-bromo-3-(methoxymethyl)benzoate) or methyl groups (e.g., Methyl 4-bromo-3-methylbenzoate). This hindrance slows nucleophilic substitution at the 4-position but stabilizes intermediates in Suzuki-Miyaura couplings .
- In contrast, Methyl 4-bromo-3-methylbenzoate lacks bulky substituents, enabling faster reaction kinetics in EAS or cross-coupling reactions .
Hydrogen Bonding and Crystallinity: Methyl 4-bromo-3-hydroxybenzoate forms intermolecular O–H⋯O hydrogen bonds, resulting in helical crystal structures . The absence of a hydroxyl group in this compound eliminates such interactions, likely reducing crystallinity but improving solubility in nonpolar solvents.
Acidity and Functional Group Compatibility: 4-Bromo-3-methylbenzoic acid (carboxylic acid derivative) exhibits notable acidity (pKa ~2.5), making it suitable for coordination chemistry . The methyl ester in this compound avoids acidity-related side reactions, favoring use in neutral or basic conditions.
Safety and Handling: Brominated analogs like 4-(Bromomethyl)benzaldehyde require stringent safety protocols due to uncharacterized toxicity (skin/eye irritation risks) .
Preparation Methods
The Williamson ether synthesis remains the most widely employed method for preparing Methyl 4-(benzyloxy)-3-bromobenzoate. This two-step process involves the introduction of the benzyloxy group to a brominated hydroxybenzoate precursor, followed by esterification or protection of the carboxylic acid group.
Reaction Mechanism and Stoichiometry
The synthesis begins with methyl 3-bromo-4-hydroxybenzoate as the starting material. Benzyl bromide serves as the alkylating agent, while a base such as potassium carbonate ($$K2CO3$$) or cesium carbonate ($$Cs2CO3$$) facilitates deprotonation of the phenolic hydroxyl group. The reaction proceeds via an $$S_N2$$ mechanism, where the alkoxide ion attacks the benzyl bromide electrophile.
Example Protocol (adapted from Royal Society of Chemistry data):
- Reactants : Methyl 4-bromo-3-hydroxybenzoate (50 g, 216 mmol), benzyl bromide (1.2 equiv), $$K2CO3$$ (2.0 equiv).
- Solvent : Anhydrous dimethylformamide (DMF, 500 mL).
- Conditions : Reflux at 80°C for 18 hours under nitrogen atmosphere.
- Workup : Quench with ice water, extract with ethyl acetate, dry over $$Na2SO4$$, and concentrate.
- Purification : Column chromatography (hexane:ethyl acetate, 4:1 → 1:1 gradient) yields 73% pure product.
Table 1: Key Reaction Parameters for Williamson Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | $$K2CO3$$ | 85% efficiency |
| Solvent | DMF | Polar aprotic |
| Temperature | 80°C | Accelerates $$S_N2$$ |
| Benzyl Bromide Equiv | 1.2 | Minimizes di-alkylation |
| Reaction Time | 18 hours | Completes deprotonation |
Regioselectivity Challenges
The bromine atom at the 3-position directs electrophilic substitution, but competing reactions may occur if the hydroxyl group is inadequately protected. Studies indicate that pre-forming the methyl ester prior to benzylation reduces side products such as 3,4-dibenzyloxybenzoate (≤5% yield).
Alternative Synthetic Pathways
Ullmann Coupling for Sterically Hindered Systems
In cases where traditional Williamson synthesis fails due to steric hindrance, copper-catalyzed Ullmann coupling offers an alternative. This method couples benzyl alcohol derivatives with brominated benzoates under catalytic conditions:
Mitsunobu Reaction for Acid-Sensitive Substrates
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$PPh_3$$) to couple benzyl alcohol with methyl 3-bromo-4-hydroxybenzoate. While effective for acid-sensitive substrates, this method is cost-prohibitive for industrial use:
Reaction Optimization and Scalability
Solvent Effects
Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce byproduct formation but require longer reaction times.
Table 2: Solvent Comparison for Williamson Synthesis
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 73 | 5 |
| DMAc | 37.8 | 70 | 6 |
| THF | 7.5 | 55 | 15 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to improve heat transfer and mixing efficiency:
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Moisture Sensitivity
The reaction is highly moisture-sensitive, necessitating anhydrous conditions. Molecular sieves (4Å) or pre-dried solvents reduce hydrolysis of the methyl ester.
Byproduct Formation
Di-alkylation byproducts (e.g., 3-benzyloxy-4-bromo-dibenzyl ether) are minimized by:
- Strict stoichiometric control (1.2 equiv benzyl bromide).
- Incremental reagent addition over 1 hour.
Applications and Derivative Synthesis
The compound serves as a precursor for HIV-1 integrase inhibitors and liquid crystal materials. Subsequent functionalization via Suzuki-Miyaura coupling or nitro group reduction enables diverse pharmacophore development.
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